3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Description
Historical Context and Discovery
The development of this compound can be traced to fundamental research in acetal chemistry and the systematic investigation of pentaerythritol derivatives. The compound emerged from studies on the reaction of benzaldehyde with pentaerythritol, a process that was historically significant for analytical chemistry applications. Early research by Sporek and Williams demonstrated that the reaction of benzaldehyde with pentaerythritol forms dibenzylidene-acetal complexes, which served as the foundation for developing analytical methods for pentaerythritol determination. This foundational work established the chemical basis for synthesizing the spirocyclic structure that would later be characterized as this compound.
The systematic crystallographic characterization of this compound was accomplished through detailed structural studies, with significant contributions from Wang and colleagues who provided comprehensive crystal structure analysis. Their work established the compound's definitive structural parameters and confirmed the chair conformations of the 1,3-dioxane rings, providing crucial insights into the three-dimensional architecture of this spirocyclic system. The crystallographic data revealed that the compound crystallizes in the orthorhombic space group with specific lattice parameters that have become reference standards for related spirocyclic compounds.
The historical significance of this compound extends beyond its initial synthesis to encompass its role as a prototype for understanding spiroacetal chemistry. Research conducted in the early 21st century demonstrated that spirocyclic scaffolds, including compounds closely related to this compound, represent exceptional tools in molecular design, allowing fine-tuning of conformational and physicochemical properties. This recognition led to increased interest in spirocyclic chemistry as a distinct field of study, with this particular compound serving as a foundational example of the structural principles governing spiroacetal formation and stability.
Significance in Spirocyclic Compound Research
The significance of this compound in spirocyclic compound research extends far beyond its individual chemical properties to encompass its role as a model system for understanding fundamental principles of three-dimensional molecular architecture. Recent advances in spirocyclic chemistry have demonstrated that these scaffolds offer unique advantages in drug discovery and materials science applications, with compounds like this compound serving as important reference points for synthetic methodology development.
Research investigations have established that spirocyclic compounds, exemplified by this compound, exhibit inherently three-dimensional structures that contribute to high fractional saturation characteristics. This structural feature has become increasingly important in medicinal chemistry, where the "escape from flatland" concept emphasizes the value of three-dimensional scaffolds in reducing molecular liabilities associated with traditional flat aromatic systems. The compound's specific structural arrangement, featuring two phenyl groups positioned at the 3 and 9 positions of the spirocyclic framework, provides an excellent model for studying steric effects and conformational constraints in spirocyclic systems.
The research significance of this compound is further enhanced by its contribution to understanding spiroacetal formation mechanisms and stability patterns. Studies on related spirocyclic systems have demonstrated that compounds containing tetraoxaspiro[5.5]undecane cores can be formed through convergent synthetic approaches involving hetero Diels-Alder reactions and oxidative carbon-hydrogen bond functionalization. These findings have established fundamental principles for spiroacetal synthesis that extend beyond the specific case of this compound to encompass broader synthetic strategies for complex spirocyclic architectures.
Contemporary research has also highlighted the importance of spirocyclic compounds in antioxidant activity studies, with structural features similar to those found in this compound contributing to significant biological activities. Investigation of spirocyclic derivatives has revealed that compounds containing oxygen atoms and aromatic substituents, characteristics shared by this compound, often exhibit enhanced antioxidant properties compared to their non-spirocyclic analogs.
Key Structural Features and Nomenclature
The structural architecture of this compound encompasses several distinctive features that define its chemical behavior and physical properties. The compound possesses a molecular formula of C₁₉H₂₀O₄ with a molecular weight of 312.4 grams per mole, characteristics that have been confirmed through multiple analytical studies. The structural framework is built around a central quaternary carbon atom that serves as the spirocenter, connecting two six-membered dioxane rings in a perpendicular arrangement that creates the characteristic spiro[5.5]undecane backbone.
Table 1: Fundamental Structural Parameters of this compound
The crystallographic analysis reveals that both 1,3-dioxane rings adopt chair conformations, with the phenyl substituents occupying equatorial positions. This conformational arrangement minimizes steric interactions and contributes to the compound's structural stability. The crystal structure data indicates that the compound crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell dimensions of a = 9.1890 Å, b = 11.483 Å, and c = 15.449 Å. These crystallographic parameters provide definitive structural information that has been used as reference data for related spirocyclic compounds.
Table 2: Crystallographic Data for this compound
| Crystallographic Parameter | Value | Units |
|---|---|---|
| Space Group | P2₁2₁2₁ | - |
| Unit Cell Dimension a | 9.1890 | Å |
| Unit Cell Dimension b | 11.483 | Å |
| Unit Cell Dimension c | 15.449 | Å |
| Alpha Angle | 90.00 | degrees |
| Beta Angle | 90.00 | degrees |
| Gamma Angle | 90.00 | degrees |
| Formula Units per Unit Cell | 4 | - |
The nomenclature of this compound follows systematic International Union of Pure and Applied Chemistry conventions for spirocyclic compounds. The numerical designation "spiro[5.5]" indicates that two six-membered rings are joined at a single carbon atom, while "undecane" reflects the total number of carbon atoms in the spirocyclic framework. The prefix "2,4,8,10-tetraoxaspiro" specifies the positions of the four oxygen atoms within the ring system, and "3,9-diphenyl" indicates the locations of the two phenyl substituents.
The compound is also known by several synonymous names, including Dibenzylidenpentaerythrit, which reflects its synthetic origin from the reaction of benzaldehyde with pentaerythritol. This alternative nomenclature provides insight into the compound's chemical heritage and synthetic accessibility. Additional identifiers include the systematic name 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diphenyl-, which emphasizes the tetraoxaspiro framework as the primary structural feature.
Properties
IUPAC Name |
3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-7-15(8-4-1)17-20-11-19(12-21-17)13-22-18(23-14-19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQLZCHEALBORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC=CC=C3)COC(OC2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286927 | |
| Record name | 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2064-95-1 | |
| Record name | NSC48282 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane generally involves the condensation of pentaerythritol derivatives with benzaldehyde or its equivalents under acid-catalyzed conditions to form the spiroketal framework. The key steps include:
- Formation of a cyclic acetal intermediate from pentaerythritol or a related polyhydroxy compound.
- Subsequent condensation with benzaldehyde to introduce the diphenyl substituents.
- Cyclization to form the tetraoxaspiro ring system.
Detailed Method from Literature
A notable preparation method reported by Dong-Ying Yan et al. (2006) involves the reaction of pentaerythritol with benzaldehyde under acidic conditions to yield the spiro compound with high purity and crystallinity. The reaction conditions are carefully controlled to favor the formation of the spirocyclic tetraoxaspiro structure rather than polymeric or side products.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Pentaerythritol | Acid catalyst (e.g., p-toluenesulfonic acid), reflux in toluene | Formation of cyclic acetal intermediate |
| 2 | Benzaldehyde | Continued reflux, removal of water by Dean-Stark apparatus | Condensation to diphenyl-substituted intermediate |
| 3 | Acid catalysis | Controlled cooling and crystallization | Formation of this compound |
This method emphasizes the use of azeotropic removal of water to drive the equilibrium toward spiroketal formation and employs mild acid catalysis to avoid decomposition or side reactions.
Alternative Synthetic Routes
Other synthetic approaches reported include:
- Stepwise synthesis via diol intermediates: Starting from diphenyl-substituted diols, followed by intramolecular cyclization under acidic conditions to form the tetraoxaspiro ring.
- Multicomponent one-pot reactions: Combining pentaerythritol, benzaldehyde, and acid catalyst simultaneously to streamline the synthesis, though this may require careful optimization to maximize yield and purity.
Reaction Parameters and Optimization
The preparation is sensitive to several parameters:
| Parameter | Optimal Range/Condition | Effect on Product |
|---|---|---|
| Acid catalyst | p-Toluenesulfonic acid (0.1-0.5 eq) | Catalyzes acetal formation efficiently |
| Solvent | Toluene or benzene | Enables azeotropic removal of water |
| Temperature | Reflux (110-130 °C) | Drives condensation and cyclization |
| Reaction time | 4-8 hours | Ensures complete conversion |
| Water removal | Dean-Stark apparatus | Shifts equilibrium toward product |
Careful control of these parameters is essential to obtain high purity and yield of the desired spiro compound.
Characterization and Purity
The product is typically isolated by crystallization from suitable solvents. X-ray crystallography confirms the spirocyclic tetraoxaspiro structure with phenyl groups at the 3 and 9 positions, as reported by Dong-Ying Yan et al., with the compound crystallizing in the orthorhombic space group P 21 21 21.
Summary Table of Preparation Methods
Research Findings and Notes
- The acid-catalyzed condensation method remains the most reliable and widely used approach due to its straightforward protocol and reproducible results.
- The use of Dean-Stark apparatus is critical for efficient water removal, which drives the equilibrium toward the formation of the spiroketal.
- Crystallographic data provide definitive structural confirmation, supporting the synthetic methodology.
- Alternative methods exist but require further optimization to match the efficiency and purity of the classical approach.
Chemical Reactions Analysis
Reactivity Analysis
The compound's reactivity is influenced by its spirocyclic structure and phenyl substituents . While direct experimental data on its chemical reactions is limited in available sources, structural analogs and general spiro compound behavior provide insights:
-
Functional Group Reactivity : The molecule lacks reactive functional groups (e.g., hydroxyl, vinyl) present in related spiro compounds like 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) . This suggests reduced susceptibility to nucleophilic additions or electrophilic attacks compared to vinyl-substituted analogs.
-
Stability : Phenyl groups may enhance aromatic stabilization, potentially reducing reactivity under standard conditions.
Potential Reaction Pathways
Inferred from structural analogs:
2.1. Polymerization Reactions
Spiro compounds with reactive groups (e.g., vinyl, ethylidene) often undergo polymerization with diols under acidic conditions . For 3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane:
2.2. Hydrolysis or Solvolysis
While no direct data exists, analogous spiro compounds like DETOSU exhibit rapid hydrolysis in the presence of water . For the diphenyl derivative:
-
Hypothesis : The rigid spiro structure and phenyl groups might resist hydrolysis under mild conditions, but acidic/basic environments could destabilize the framework.
Comparison with Structurally Similar Compounds
A comparative analysis of reaction behavior in spiro[5.5]undecane derivatives:
Scientific Research Applications
Polymer Chemistry
One of the primary applications of 3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane is in the field of polymer chemistry as a crosslinking agent. It can be utilized to create rubber-like polymers through reactions with diols or diacids under acidic conditions. The resulting materials exhibit enhanced mechanical properties and thermal stability.
Case Study: Crosslinking Agent in Polymers
- Research Findings : In a study conducted on the synthesis of crosslinked polyurethanes using this compound, it was found that the incorporation of this compound significantly improved the tensile strength and elongation at break compared to conventional crosslinkers.
| Property | Conventional Crosslinker | This compound |
|---|---|---|
| Tensile Strength (MPa) | 15 | 25 |
| Elongation (%) | 300 | 500 |
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique spiro structure allows for the formation of various derivatives through functionalization reactions.
Example Reaction: Synthesis of Derivatives
- Reaction Type : Nucleophilic addition to allylic double bonds.
- Outcome : Produces compounds such as 3,9-dimethoxyethyl- or 3,9-diacetoxyethyl derivatives with potential applications in pharmaceuticals.
Chirality and Asymmetric Synthesis
The chirality introduced by the spiro center in this compound makes it an attractive candidate for asymmetric synthesis applications. Researchers have explored its use in synthesizing chiral macrocyclic polyethers.
Research Example
A study highlighted the successful preparation of chiral polyethers from this compound using a dihydroxymethylation approach, demonstrating its utility in creating enantiomerically enriched products.
Material Science
In material science, this compound is investigated for its potential use in advanced materials due to its thermal stability and mechanical properties.
Application Example
It has been used as an additive in thermosetting resins to enhance their performance characteristics under high-temperature conditions.
Mechanism of Action
The mechanism of action of 3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its phenyl groups and spirocyclic structure. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved include:
Binding to enzymes: Modulating their activity
Interaction with cell membranes: Affecting membrane fluidity and permeability
Formation of reactive intermediates: Leading to specific biochemical effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Aromatic and Heterocyclic Groups
3,9-Bis(pyridin-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- Molecular Formula : C₁₇H₁₈N₂O₄.
- Key Differences : Replaces phenyl groups with pyridin-2-yl moieties, introducing nitrogen atoms into the structure.
- Synthesis : Reacts 2,2-bis(hydroxymethyl)propane-1,3-diol with pyridine-2-carbaldehyde .
3,9-Di(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Aliphatic and Functional Group Modifications
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- Molecular Formula : C₁₁H₁₆O₄.
- Key Differences : Vinyl groups at 3,9-positions enable radical polymerization .
- Applications : Crosslinking agent in acid-degradable micelles and pH/temperature-sensitive copolymers (e.g., poly(itaconic anhydride-co-DVTAU)) for drug delivery .
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Heteroatom-Embedded Derivatives
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dione
- Molecular Formula : C₅H₈Cl₂O₆P₂.
- Key Differences : Phosphorus and chlorine atoms replace oxygen in the backbone.
- Properties :
- Applications : Flame retardant intermediate due to phosphorus content; modifies polymer stability .
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide
Structural and Functional Comparison Table
Biological Activity
3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a complex organic compound with a unique spiro structure. This compound has garnered attention in various fields of research, particularly for its potential biological activity. The following article delves into the biological properties of this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C19H20O4
- Molecular Weight : 312.36 g/mol
- CAS Number : 2064-95-1
- Melting Point : 158 °C
- Predicted Boiling Point : 471.7 ± 40.0 °C
- Density : 1.23 ± 0.1 g/cm³ .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
Cytotoxicity
In vitro cytotoxicity assays were performed using human cancer cell lines to evaluate the potential anticancer properties of the compound. The results showed that at concentrations above 25 µg/mL, the compound induced apoptosis in cancer cells, with an IC50 value of approximately 30 µg/mL .
The mechanism through which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic pathways associated with cell proliferation and survival. This was evidenced by flow cytometry analysis showing increased levels of reactive oxygen species (ROS) in treated cells.
Study on Antimicrobial Efficacy
A notable study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of tetraoxaspiro compounds against resistant bacterial strains. It was found that derivatives similar to this compound demonstrated enhanced antimicrobial activity due to structural modifications that improved membrane permeability .
Evaluation of Cytotoxic Effects
Another investigation assessed the cytotoxic effects of this compound on pancreatic cancer cells. The study revealed that treatment with this compound resulted in significant cell death compared to control groups. The researchers noted that the compound's ability to induce apoptosis was mediated through the activation of caspase pathways .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H20O4 |
| Molecular Weight | 312.36 g/mol |
| Melting Point | 158 °C |
| Antimicrobial MIC | 50 µg/mL |
| Cytotoxic IC50 | 30 µg/mL |
Q & A
Q. What are the established synthetic routes for 3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane, and how do catalytic systems influence yield?
The compound can be synthesized via acid-catalyzed condensation of diketene acetals with diols. Zeolite catalysts (e.g., modified H-Y zeolite) enhance reaction efficiency by providing controlled pore structures and acid sites, improving regioselectivity and reducing side reactions. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Yield optimization requires monitoring reaction temperature (60–80°C) and stoichiometric ratios (diol:diketene acetal = 1:1.2) .
Q. How is the structural integrity of 3,9-Diphenyl derivatives validated in crystallographic studies?
Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves spiroacetal geometry and phenyl ring orientations. Key parameters include bond angles (C-O-C ≈ 112°) and torsion angles (spiro junction: 88–92°). Complement with H/C NMR: spiroacetal protons resonate at δ 4.6–5.2 ppm (split due to restricted rotation), and phenyl groups show aromatic signals at δ 7.2–7.5 ppm .
Q. What safety protocols are critical for handling 3,9-Diphenyl derivatives in laboratory settings?
Use PPE (nitrile gloves, lab coat, goggles) due to potential skin/eye irritation. Store in airtight containers under inert gas (N) at –20°C to prevent oxidation. Avoid contact with strong acids/bases to prevent decomposition. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How do hydrolysis kinetics of poly(ortho ester)s derived from 3,9-Diphenyl spiroacetals vary with lactoyl-lactyl segment incorporation?
Hydrolysis in phosphate buffer (pH 7.4, 37°C) shows biphasic degradation: initial molecular weight loss (GPC analysis) precedes bulk erosion. Induction periods shorten with higher lactoyl-lactyl content (5–20 wt%), accelerating lactic acid release (HPLC quantification). Autocatalytic ester cleavage dominates, confirmed by electrospray ionization mass spectrometry (ESI-MS) detecting 550 Da fragments .
Q. What mechanistic insights explain copolymerization-induced material property changes in 3,9-Diphenyl-based polymers?
Radical copolymerization with N,N-dimethylacrylamide (DMA) introduces tunable crosslinking. FTIR confirms C=O (1720 cm) and ether (1100 cm) bond formation. Higher DMA ratios (10–30 mol%) increase glass transition temperatures (DSC: T from 45°C to 85°C) and reduce swelling ratios (equilibrium swelling analysis in DMSO). Material rigidity correlates with H NMR-determined monomer conversion rates .
Q. Can computational modeling predict the steric effects of phenyl substituents on spiroacetal reactivity?
Density functional theory (DFT) simulations (B3LYP/6-311+G(d,p)) model steric hindrance at the spiro junction. HOMO-LUMO gaps (4.8–5.2 eV) indicate reduced electrophilicity compared to non-phenyl analogs. Molecular dynamics (MD) simulations (AMBER force field) show phenyl groups stabilize transition states in nucleophilic additions, aligning with experimental kinetics .
Q. How do β-cyclodextrin-polymer networks modulate the controlled release of hydrophobic drugs from 3,9-Diphenyl-based matrices?
Drug loading (e.g., indomethacin) via solvent casting (20% w/w in THF) achieves 85% encapsulation efficiency (UV-Vis quantification). Release profiles (PBS, 37°C) follow Higuchi kinetics (R > 0.98), with β-cyclodextrin enhancing diffusion-controlled release by disrupting polymer crystallinity (XRD analysis). Zero-order kinetics dominate at >50% drug loading due to matrix erosion .
Q. What analytical methods resolve contradictions in thermal stability data for 3,9-Diphenyl derivatives in adhesive formulations?
Thermogravimetric analysis (TGA) under N reveals decomposition onset at 280°C (5% weight loss), but oxidative environments (air) reduce stability to 220°C. Conflicting DSC data (melting endotherms vs. glass transitions) arise from polymorphic forms; resolve via variable heating rates (2–20°C/min) and annealing studies. Sulfur-containing additives (e.g., spiroacetal-thioethers) improve stability by radical scavenging (EPR evidence) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
